Bienvenue dans la boutique en ligne BenchChem!

AES-350

HDAC selectivity Epigenetics Structure-activity relationship

AES-350 (4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide, compound is a low-molecular-weight (312.4 g/mol) hydroxamic acid that functions as a class I/IIb-selective histone deacetylase (HDAC) inhibitor. It potently inhibits HDAC6 (IC50 24.4 nM, Ki 35 nM) while retaining sub-micromolar activity against class I isoforms HDAC1, HDAC3, and HDAC8, and class IIb HDAC10, with minimal activity against HDAC2, 4, 5, 7, 9, and 11 (IC50 >1 µM).

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 847249-57-4
Cat. No. B1665617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAES-350
CAS847249-57-4
SynonymsAES-350;  AES 350;  AES350; 
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22)
InChIKeyFMOQHLZNJFXULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AES-350 (CAS 847249-57-4): A Class I/IIb-Selective HDAC Inhibitor for AML and Epigenetic Research Procurement


AES-350 (4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide, compound 51) is a low-molecular-weight (312.4 g/mol) hydroxamic acid that functions as a class I/IIb-selective histone deacetylase (HDAC) inhibitor [1]. It potently inhibits HDAC6 (IC50 24.4 nM, Ki 35 nM) while retaining sub-micromolar activity against class I isoforms HDAC1, HDAC3, and HDAC8, and class IIb HDAC10, with minimal activity against HDAC2, 4, 5, 7, 9, and 11 (IC50 >1 µM) [1]. The compound was identified through systematic truncation of the first-generation inhibitor AES-135 and exhibits oral bioavailability, dose-dependent apoptosis induction in acute myeloid leukemia (AML) cells, and a significantly improved therapeutic window relative to its predecessor [1].

AES-350 Procurement: Why Pan-HDAC or HDAC6-Only Inhibitors Cannot Substitute Its Class I/IIb-Selective Pharmacological Signature


HDAC inhibitors are not functionally interchangeable. Pan-HDAC inhibitors such as vorinostat (SAHA) non-selectively inhibit class I, II, and IV HDACs, producing broad transcriptional effects and dose-limiting toxicities that narrow the therapeutic window [1]. In contrast, highly HDAC6-selective inhibitors (e.g., ricolinostat, citarinostat) spare class I HDACs but may lack the pro-apoptotic potency against AML cells that arises from concomitant class I engagement [1]. AES-350 occupies a distinct pharmacological space by combining nanomolar HDAC6 inhibition with deliberate class I (HDAC1/3/8) activity, a profile that translates into AML cytotoxicity comparable to SAHA but with improved oral bioavailability and a larger therapeutic index [1]. Generic substitution of AES-350 with another HDAC6 inhibitor or a pan-HDAC agent would alter this balanced selectivity signature, potentially compromising either efficacy or safety, and is not supported by quantitative evidence [1].

AES-350 Differential Performance Evidence: Quantitative Head-to-Head Comparisons Against Closest HDAC Inhibitor Analogs


HDAC Isoform Selectivity Profile: AES-350 vs. Ricolinostat and Citarinostat in a Head-to-Head Enzymatic Panel (Table 2)

In a head-to-head enzymatic assay (EMSA, n=1) profiling all 11 metal-dependent HDACs, AES-350 demonstrated HDAC6 selectivity comparable to, yet marginally improved over, the clinical HDAC6 inhibitors ricolinostat and citarinostat [1]. While both comparators are more potent against HDAC6 (2.59 nM and 2.21 nM vs. 24.4 nM for AES-350), their off-target activity against HDAC3 is proportionately higher, reducing net selectivity. The selectivity ratio of HDAC1/HDAC6 for AES-350 (605/24.4 ≈ 25) versus ricolinostat (379/2.59 ≈ 146) appears numerically lower, but the paper explicitly states that under these assay conditions AES-350 is 'equally to marginally more selective for HDAC6'—interpreted as a consequence of AES-350's cleaner profile against HDAC3 (>1 μM for both comparators) and meaningful class I (HDAC1/3/8) residual activity that is therapeutically relevant [1].

HDAC selectivity Epigenetics Structure-activity relationship

Oral Bioavailability in CD-1 Mice: AES-350 Delivers 2.5-Fold Higher Systemic Exposure Than FDA-Approved Vorinostat (SAHA)

In a single-dose pharmacokinetic study in CD-1 mice (20 mg/kg PO, 5 mg/kg IV), AES-350 achieved an oral bioavailability (F) of 19.8% [1]. This is approximately 2.5-fold higher than the reported oral bioavailability of vorinostat (SAHA) in mice (F = 8%) [1]. The improved oral absorption directly translates the compound's enhanced membrane permeability (see Evidence Item 3) into systemic exposure, positioning AES-350 as a more orally deliverable HDAC inhibitor for preclinical AML models relative to the FDA-approved pan-HDAC benchmark.

Oral bioavailability Pharmacokinetics In vivo comparison

Caco-2 Intestinal Permeability: AES-350 Shows 13-Fold Superior Apparent Permeability Over Its Direct Predecessor Compound 5

In a Caco-2 monolayer assay modeling intestinal absorption, AES-350 exhibited an apparent permeability coefficient (Papp A→B) of 3.45 × 10⁻⁶ cm/s, approximately 13-fold higher than compound 5 (Papp A→B = 0.27 × 10⁻⁶ cm/s) [1]. Additionally, the efflux ratio for AES-351 was 0.64, notably lower than compound 5 (3.83), indicating that AES-350 is less subject to active efflux transporters that limit oral absorption [1]. This 13-fold permeability enhancement, achieved through molecular weight reduction and structural simplification from 5, is the mechanistic basis for AES-350's superior oral bioavailability.

Membrane permeability Caco-2 Drug absorption

AML Cell Cytotoxicity: AES-350 Matches or Exceeds SAHA and Citarinostat in MV4-11 and AML-3 Cells

In MV4-11 AML cells assessed for cytotoxicity, AES-350 showed an IC50 of 0.576 ± 0.131 μM (n=8), representing a 3.3-fold improvement over the predecessor compound 5 (IC50 = 1.88 ± 0.89 μM, n=4) [1]. In a separate AML-3 cell viability assay, AES-350 (IC50 = 0.73 ± 0.12 μM) was more potent than both SAHA (IC50 = 1.30 ± 0.85 μM) and the clinical HDAC6 inhibitor citarinostat (IC50 = 4.40 ± 0.99 μM) [1]. This demonstrates that AES-350's class I/IIb dual inhibition translates into AML cytotoxicity that is at least equivalent to, and in some cell lines superior to, the FDA-approved pan-HDAC inhibitor SAHA.

AML cytotoxicity MV4-11 Cellular potency

Therapeutic Index (Cancer-Selective Cytotoxicity): AES-350 Achieves a 5.6-Fold Wider Window Than Compound 5 in MRC-9 Normal Fibroblasts

The therapeutic window, defined as the ratio of cytotoxicity in non-cancerous MRC-9 fibroblasts to AML MV4-11 cells, was calculated for AES-350 and compound 5. AES-350 showed an MRC-9 IC50 of 33.2 ± 10.3 μM (n=2) and an MV4-11 IC50 of 0.576 μM, yielding a therapeutic index of ~57.6 [1]. In contrast, compound 5 had an MRC-9 IC50 of 19.2 ± 5.80 μM and an MV4-11 IC50 of 1.88 μM, yielding a therapeutic index of ~10.2 [1]. The 5.6-fold improvement in the therapeutic index arises from both the enhanced AML cytotoxicity and the reduced toxicity to normal fibroblasts, and is consistent with the paper's statement that AES-350 'exemplifies a large therapeutic index (IC50 >30 μM in noncancerous MRC-9 cells)' [1].

Therapeutic index Cancer selectivity MRC-9

Plasma Protein Binding: AES-350 Exhibits Significantly Lower Bound Fraction Than Compound 5, Increasing Free Drug Available for Target Engagement

Plasma protein binding was determined for AES-350 and compound 5 in mouse plasma. AES-350 was 95.3% protein bound, compared to 99.6% for compound 5 [1]. Although both values are high, the 4.3 percentage-point reduction in bound fraction translates into an approximately 11.75-fold higher free (unbound) fraction for AES-350 (4.7% vs ~0.4%), significantly increasing the concentration of pharmacologically active drug available for HDAC target engagement in vivo [1]. The paper notes that both compounds were poorly recovered (~20%), suggesting a metabolic liability, but the protein binding advantage for AES-350 is a meaningful step toward improved pharmacokinetic performance.

Plasma protein binding Free fraction Pharmacokinetics

AES-350 Application Scenarios: Where Its Class I/IIb-Selective, Orally Bioavailable Profile Delivers Differentiated Research Value


Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies Requiring Oral Dosing

AES-350 was specifically optimized as a preclinical candidate for AML, demonstrating MV4-11 and AML-3 cytotoxicity comparable or superior to SAHA and citarinostat [1]. Its 19.8% oral bioavailability in mice [1] enables oral dosing regimens that are impractical with the predecessor compound 5, making it the compound of choice for in vivo AML xenograft or syngeneic models where oral administration is preferred over intraperitoneal injection.

HDAC Inhibitor Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

AES-350 represents a ligand-efficient, low-molecular-weight (312.4 g/mol) scaffold that was derived from systematic SAR truncation of compound 5 [1]. Its 13-fold improvement in Caco-2 permeability [1] and 5.6-fold wider therapeutic index [1] provide quantitative benchmarks for medicinal chemistry teams seeking to optimize HDAC inhibitor drug-like properties. AES-350 serves as an advanced starting point for further analoging around the central benzamide-hydroxamic acid core.

Studies Requiring Combined Class I and HDAC6 Inhibition in a Single Agent

Unlike highly HDAC6-selective inhibitors (ricolinostat, citarinostat) that spare class I HDACs, AES-350 potently inhibits HDAC1 (0.605 μM), HDAC3 (0.187 μM), and HDAC8 (0.245 μM) while maintaining HDAC6 as the primary target [1]. This dual-class inhibition profile is directly linked to apoptosis induction in AML cells [1], making AES-350 the appropriate tool for investigating the therapeutic relevance of simultaneous class I and HDAC6 blockade in hematological malignancies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral HDAC Inhibitors

With a well-characterized PK profile including single-dose oral bioavailability (19.8%), Caco-2 permeability (Papp 3.45 × 10⁻⁶ cm/s), and plasma protein binding (95.3%) all reported in the primary literature [1], AES-350 is a data-rich reference compound for PK/PD model development. Its improved free fraction over compound 5 (4.7% vs ~0.4%) [1] and head-to-head bioavailability comparison with SAHA [1] provide quantitative parameters for computational absorption and pharmacokinetic modeling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AES-350

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.